molecular formula C13H8N4O5 B14564116 6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine CAS No. 61773-21-5

6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

Cat. No.: B14564116
CAS No.: 61773-21-5
M. Wt: 300.23 g/mol
InChI Key: OIQRTCFPGWUWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is an organic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of nitro groups attached to both the benzoxadiazine ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves the nitration of precursor compounds. One common method involves the nitration of aldehydes using a mixture of sulfuric acid and nitric acid at low temperatures (0-5°C) . The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions on the aromatic rings.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale nitration reactions can be applied. These methods often involve continuous flow reactors to maintain precise control over reaction conditions and to ensure safety when handling large quantities of reactive nitrating agents.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine can undergo various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of nitro groups.

Major Products Formed

    Reduction: The major products are the corresponding amines, where the nitro groups are converted to amino groups.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an amino-substituted benzoxadiazine.

Scientific Research Applications

6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-tetra-(3-nitrophenyl)-porphyrin (TNPP)
  • 5,10,15,20-tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP)
  • 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin (TpClNPP)
  • 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin (TpBrNPP)

Uniqueness

6-Nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is unique due to its specific arrangement of nitro groups and the benzoxadiazine ring structure. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other nitro-substituted aromatic compounds.

Properties

CAS No.

61773-21-5

Molecular Formula

C13H8N4O5

Molecular Weight

300.23 g/mol

IUPAC Name

6-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C13H8N4O5/c18-16(19)9-3-1-2-8(6-9)13-14-11-7-10(17(20)21)4-5-12(11)22-15-13/h1-7H,(H,14,15)

InChI Key

OIQRTCFPGWUWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=CC(=C3)[N+](=O)[O-])ON2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.